POTASSIUM MALEATE

Description

The exact mass of the compound Maleic acid, potassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

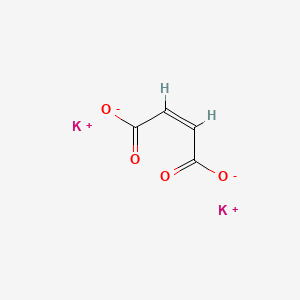

dipotassium;(Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.2K/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2/b2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPKCSFVQGSAJU-UAIGNFCESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\C(=O)[O-])\C(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426019 | |

| Record name | Maleic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-34-2, 10237-70-4 | |

| Record name | Maleic acid dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maleic acid, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-Butenedioic acid dipotassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Potassium Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium maleate, a salt of maleic acid. This document details the chemical pathways to produce both monopotassium and dithis compound and outlines the analytical techniques for their thorough characterization. The provided experimental protocols and data are intended to serve as a foundational resource for researchers in chemistry and drug development.

Synthesis of this compound

This compound can be synthesized in two primary forms: monothis compound (also known as potassium hydrogen maleate) and dithis compound. The synthesis route for both involves the neutralization of maleic acid or its anhydride with a potassium base. The stoichiometry of the reactants is the critical factor in determining the final product.[1]

Synthesis of Monothis compound

Monothis compound is formed when one mole of maleic acid or maleic anhydride reacts with one mole of a potassium base, such as potassium hydroxide (KOH).[1] This reaction neutralizes one of the two carboxylic acid groups of maleic acid.

-

Reagent Preparation:

-

Dissolve 11.61 g (0.1 moles) of maleic acid in 100 mL of deionized water in a 250 mL beaker with magnetic stirring.

-

In a separate beaker, prepare a 1.0 M solution of potassium hydroxide by dissolving 5.61 g (0.1 moles) of KOH in 100 mL of deionized water. Caution: The dissolution of KOH is exothermic.

-

-

Reaction:

-

Slowly add the potassium hydroxide solution to the maleic acid solution dropwise while continuously stirring at room temperature.

-

Monitor the pH of the reaction mixture. The addition should be stopped when the pH reaches approximately 4.5.

-

-

Crystallization and Isolation:

-

Reduce the volume of the solution to approximately 50 mL by gentle heating on a hot plate.

-

Cool the concentrated solution in an ice bath to induce crystallization.

-

Collect the white crystals of monothis compound by vacuum filtration using a Büchner funnel.

-

-

Purification and Drying:

-

Wash the crystals with a small amount of ice-cold deionized water to remove any unreacted starting materials.

-

Dry the purified crystals in a vacuum oven at 60°C to a constant weight.

-

Synthesis of Dithis compound

Dithis compound is produced by the complete neutralization of both carboxylic acid groups of maleic acid, which requires two moles of potassium hydroxide for every mole of maleic acid.[1]

-

Reagent Preparation:

-

Dissolve 11.61 g (0.1 moles) of maleic acid in 100 mL of deionized water in a 250 mL beaker with magnetic stirring.

-

In a separate beaker, prepare a 2.0 M solution of potassium hydroxide by dissolving 11.22 g (0.2 moles) of KOH in 100 mL of deionized water. Caution: The dissolution of KOH is exothermic.

-

-

Reaction:

-

Slowly add the potassium hydroxide solution to the maleic acid solution dropwise with continuous stirring at room temperature.

-

Monitor the pH of the reaction mixture. Continue the addition until the pH is neutral (approximately 7.0).

-

-

Isolation:

-

The dithis compound salt is typically highly soluble in water. Therefore, the solvent is removed by rotary evaporation under reduced pressure to obtain the solid product.

-

-

Drying:

-

Dry the resulting solid in a vacuum oven at 80°C to a constant weight to yield dithis compound.

-

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and structural properties. The following are standard analytical techniques for this purpose.

Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the molecule. The formation of the carboxylate salt is confirmed by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic carboxylate stretches.

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the dried this compound sample with potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record the FTIR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands for the carboxylate group (asymmetric and symmetric stretching) and the C=C bond of the maleate moiety.

Table 1: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Notes |

| ~1640-1600 | C=C stretch (alkene) | The position may vary slightly depending on the salt form. |

| ~1610-1550 | Asymmetric COO⁻ stretch | A strong band, characteristic of the carboxylate anion. The corresponding C=O stretch in maleic acid is around 1700 cm⁻¹. |

| ~1440-1360 | Symmetric COO⁻ stretch | Another strong band confirming the formation of the carboxylate salt. |

| ~980 | =C-H bend (out-of-plane) | Characteristic of cis-disubstituted alkenes. |

Note: The exact peak positions can vary based on the specific crystalline form and hydration state of the sample.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of the maleate anion in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Analysis: Analyze the chemical shifts and coupling constants to confirm the presence of the vinyl protons and the carboxylate carbons.

Table 2: Expected NMR Chemical Shifts for the Maleate Anion (in D₂O)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~6.0-6.3 | Singlet | -CH=CH- |

| ¹³C | ~130-132 | - | -C H=C H- |

| ¹³C | ~170-175 | - | -C OO⁻ |

Note: Chemical shifts are relative to a reference standard (e.g., TMS or a derivative) and can be influenced by the solvent and pH.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and phase transitions of the material.

Experimental Protocol:

-

Sample Preparation: Place 5-10 mg of the dried this compound sample into an appropriate TGA/DSC pan (e.g., alumina or platinum).

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25-600 °C).

-

Analysis:

-

TGA: Determine the onset of decomposition and the percentage of mass loss at different stages.

-

DSC: Identify endothermic or exothermic events corresponding to melting, crystallization, or decomposition.

-

Table 3: Expected Thermal Analysis Data for this compound

| Analysis | Parameter | Expected Observation |

| TGA | Onset of Decomposition (°C) | Expected to be above 200°C, indicating good thermal stability. The decomposition may occur in multiple steps. |

| TGA | Mass Loss (%) | The final residual mass should correspond to the theoretical percentage of potassium carbonate or oxide, depending on the decomposition pathway. |

| DSC | Endothermic Peaks | May show peaks corresponding to the loss of any water of hydration, melting (if it occurs before decomposition), and decomposition. |

| DSC | Exothermic Peaks | Exothermic events may be associated with oxidative decomposition if performed in an air atmosphere. |

X-ray Diffraction (XRD)

Powder X-ray diffraction is used to determine the crystalline structure of the synthesized this compound. Each crystalline solid has a unique diffraction pattern.

Experimental Protocol:

-

Sample Preparation: The dried powder of this compound is gently packed into a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, can be used to identify the crystalline phases present by comparison with standard diffraction databases (e.g., JCPDS/ICDD).

Table 4: Representative X-ray Diffraction Data Structure

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| Data to be | determined | experimentally |

| experimentally | determined | |

| determined | experimentally |

Note: The diffraction pattern is highly specific to the crystal system and unit cell parameters of the compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Potassium Maleate

This technical guide provides a comprehensive overview of the crystal structure analysis of potassium maleate, with a primary focus on potassium hydrogen maleate, the most extensively studied crystalline form. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the crystallographic properties and the methodologies used for their determination.

Introduction

This compound, in its crystalline form as potassium hydrogen maleate (KHM), serves as a significant model system for studying intramolecular hydrogen bonds. The analysis of its crystal structure reveals crucial details about bond lengths, angles, and the spatial arrangement of atoms, which are fundamental for understanding its chemical and physical properties. This guide synthesizes findings from key crystallographic studies, presenting the data, experimental protocols, and a logical workflow for its analysis.

Crystallographic Data

The crystal structure of potassium hydrogen maleate has been the subject of multiple investigations, leading to slightly different interpretations of its space group. The following tables summarize the key quantitative data from these studies for comparative analysis.

Table 1: Unit Cell Parameters for Potassium Hydrogen Maleate

| Parameter | Darlow & Cochran (Pbcm)[1] | Fleck & Bohatý (Pbc21)[2][3] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbcm | Pbc21 |

| a (Å) | 4.578 ± 0.002 | 4.575(1) |

| b (Å) | 7.791 ± 0.004 | 7.804(2) |

| c (Å) | 15.953 ± 0.005 | 15.958(2) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 569.3 | 570.3 |

| Z | 4 | 4 |

| Calculated Density (g/cm³) ** | 1.82 | 1.80 |

Table 2: Selected Interatomic Distances and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Intramolecular O-H···O bond | 2.437 ± 0.004[1] |

| K-O Coordination | Eight-fold coordination[4] |

Experimental Protocols

The determination of the crystal structure of potassium hydrogen maleate involves two primary stages: the synthesis of single crystals and the analysis using X-ray diffraction.

Crystal Synthesis

While detailed synthesis protocols are not exhaustively described in the crystallographic papers, a general procedure for obtaining single crystals of potassium hydrogen maleate can be inferred. This typically involves the slow evaporation of a saturated aqueous solution.

General Protocol:

-

Preparation of a Saturated Solution: Dissolve maleic acid in distilled water and neutralize it with a stoichiometric amount of potassium hydroxide or potassium carbonate to form potassium hydrogen maleate. Gentle heating can aid in dissolution.

-

Crystallization: The saturated solution is filtered to remove any impurities and then allowed to stand undisturbed at a constant temperature. Slow evaporation of the solvent over several days to weeks will yield single crystals suitable for X-ray diffraction.

-

Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully removed from the solution and dried.

Single-Crystal X-ray Diffraction Analysis

The primary technique for determining the crystal structure is single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. Early studies utilized Weissenberg cameras with Mo Kα radiation to record reflections photographically[1]. More recent investigations employ modern diffractometers with CCD detectors.

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and space group. The intensities of the reflections are measured and corrected for various factors such as absorption.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed by the residual factor (R-factor); a value of 4.9% was achieved in the initial study[1].

Logical Workflow and Signaling Pathways

The process of determining the crystal structure of a compound like this compound follows a well-defined workflow, from the initial synthesis to the final structural analysis and validation. The following diagram illustrates this logical progression.

Caption: Workflow for the crystal structure determination of this compound.

The structure of the hydrogen maleate anion itself involves a significant intramolecular hydrogen bond, which is a key feature of its chemistry.

Caption: Intramolecular hydrogen bond in the hydrogen maleate anion.

Conclusion

The crystal structure of potassium hydrogen maleate is well-characterized, providing valuable insights into the nature of strong intramolecular hydrogen bonds. The orthorhombic crystal system has been consistently identified, although there is a discrepancy in the assigned space group between earlier and more recent studies, which highlights the importance of modern diffraction techniques for resolving subtle structural details. The experimental protocols outlined in this guide provide a solid foundation for researchers aiming to replicate or build upon these crystallographic studies. The data and workflows presented here are essential for applications in materials science, crystal engineering, and drug development where understanding crystal packing and intermolecular interactions is paramount.

References

Unraveling the Thermal Degradation of Potassium Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical thermal decomposition pathway of potassium maleate, alongside detailed experimental protocols for its analysis. Due to a lack of specific literature on the thermal degradation of this compound, this document presents a scientifically inferred pathway based on the known behavior of analogous metal carboxylates. The methodologies outlined here provide a robust framework for researchers to empirically determine the precise decomposition characteristics of this compound.

Proposed Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound in an inert atmosphere is anticipated to be a multi-stage process. The primary stages are hypothesized as follows: dehydration (if the salt is hydrated), followed by the decomposition of the anhydrous salt into potassium carbonate, and finally, the decomposition of potassium carbonate at higher temperatures. The presence of the double bond in the maleate anion may also lead to side reactions and the formation of various gaseous products.

Stage 1: Dehydration

If this compound exists in a hydrated form, the initial mass loss observed during thermogravimetric analysis (TGA) would correspond to the loss of water molecules. This is typically a low-temperature event, often occurring below 150°C.

Stage 2: Decomposition of Anhydrous this compound

Following dehydration, the anhydrous this compound is expected to decompose. Based on studies of other metal carboxylates, this stage is likely to involve decarboxylation and the rearrangement of the maleate anion. The anticipated primary solid-state product is potassium carbonate (K₂CO₃), with the evolution of carbon dioxide, carbon monoxide, and potentially other volatile organic compounds. This major decomposition step is expected to occur in the temperature range of 300-500°C.

Stage 3: Decomposition of Potassium Carbonate

Potassium carbonate is a stable salt that decomposes at high temperatures, typically above 891°C, into potassium oxide (K₂O) and carbon dioxide.

The proposed overall decomposition can be summarized by the following reactions:

-

Dehydration: C₄H₂K₂O₄·nH₂O(s) → C₄H₂K₂O₄(s) + nH₂O(g)

-

Decomposition to Carbonate: C₄H₂K₂O₄(s) → K₂CO₃(s) + CO₂(g) + CO(g) + other volatile products

-

Decomposition of Carbonate: K₂CO₃(s) → K₂O(s) + CO₂(g)

Experimental Protocols

To experimentally verify the proposed decomposition pathway and quantify the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is crucial for identifying decomposition temperatures and the stoichiometry of the decomposition reactions.

| Parameter | Recommended Setting | Rationale |

| Instrument | TGA/SDTA Instrument | Provides simultaneous TGA and DTA/DSC data for a comprehensive thermal profile. |

| Sample Mass | 5 - 10 mg | Ensures a detectable mass change while minimizing thermal gradients within the sample. |

| Crucible | Alumina or Platinum | These materials are inert at high temperatures and will not react with the sample or its decomposition products. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative decomposition, allowing for the study of the inherent thermal stability of the compound. |

| Flow Rate | 20 - 50 mL/min | Ensures a consistent inert environment and efficient removal of gaseous decomposition products. |

| Heating Rate | 10 °C/min | A standard heating rate that provides a good balance between the resolution of thermal events and experimental time. |

| Temperature Range | Ambient to 1000 °C | Sufficient to cover dehydration, decomposition of the organic salt, and the decomposition of the resulting potassium carbonate. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and decomposition.

| Parameter | Recommended Setting | Rationale |

| Instrument | DSC Instrument | |

| Sample Mass | 2 - 5 mg | Smaller sample sizes are preferred for DSC to ensure good thermal contact and resolution of thermal events. |

| Crucible | Aluminum (hermetically sealed) | Prevents the loss of volatile products before decomposition, ensuring accurate enthalpy measurements. |

| Atmosphere | Inert: Nitrogen (N₂) or Argon (Ar) | Prevents oxidative reactions. |

| Flow Rate | 20 - 50 mL/min | Maintains a consistent inert environment. |

| Heating Rate | 10 °C/min | Consistent with the TGA heating rate for direct comparison of thermal events. |

| Temperature Range | Ambient to 600 °C | Covers potential phase transitions and the main decomposition of the organic salt. |

Data Presentation

The quantitative data obtained from TGA and DSC experiments should be summarized in clear, structured tables for easy comparison and interpretation.

TGA Data Summary (Hypothetical)

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Proposed Lost Species |

| Stage 1 (Dehydration) | 50 - 150 | Value | H₂O |

| Stage 2 (Decomposition) | 300 - 500 | Value | CO₂, CO, etc. |

| Stage 3 (Carbonate Decomposition) | > 891 | Value | CO₂ |

DSC Data Summary (Hypothetical)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Interpretation |

| Endotherm 1 | Value | Value | Value | Dehydration |

| Exotherm/Endotherm 2 | Value | Value | Value | Decomposition of Anhydrous Salt |

| Endotherm 3 | Value | Value | Value | Melting/Decomposition of K₂CO₃ |

Visualization of Pathways and Workflows

Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed multi-stage thermal decomposition of this compound.

Experimental Workflow for Thermal Analysis

Caption: A typical workflow for thermal analysis experiments.

Conclusion

References

Spectroscopic Analysis of Potassium Maleate: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of potassium maleate, a salt of maleic acid. The guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data interpretation for Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are compiled from spectroscopic principles and data available for maleic acid and its salts.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3400 | Broad | O-H stretching (residual water) |

| ~1600 | Strong | C=C stretching of the maleate backbone |

| ~1560 | Strong | Asymmetric COO⁻ stretching |

| ~1400 | Strong | Symmetric COO⁻ stretching |

| ~1200 | Medium | C-O stretching |

| ~870 | Medium | =C-H out-of-plane bending |

| ~690 | Medium | O-C=O bending |

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~1650 | Strong | C=C stretching |

| ~1400 | Medium | Symmetric COO⁻ stretching |

| ~1200 | Weak | C-O stretching |

| ~850 | Medium | =C-H in-plane bending |

| < 400 | Medium-Strong | Lattice vibrations |

Table 3: Predicted NMR Spectral Data for this compound in D₂O

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~6.3 | Singlet | N/A | Olefinic protons (=CH) |

| ¹³C | ~130 | - | N/A | Olefinic carbons (=CH) |

| ¹³C | ~170 | - | N/A | Carboxylate carbons (COO⁻) |

| ³⁹K | ~0 (relative to KCl) | Broad Singlet | N/A | Potassium ion (K⁺) |

Note: The chemical shifts can vary slightly depending on the concentration and pH of the solution.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

FTIR Spectroscopy

Objective: To obtain the infrared vibrational spectrum of solid this compound.

Method 1: Potassium Bromide (KBr) Pellet Technique [1][2][3][4][5]

-

Sample Preparation:

-

Pellet Formation:

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[1]

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[6] Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.[3]

-

Method 2: Attenuated Total Reflectance (ATR) [1][3][7]

-

Sample Preparation:

-

Spectral Acquisition:

Raman Spectroscopy

Objective: To obtain the Raman scattering spectrum of solid this compound.

Methodology for Crystalline Powder [9][10][11]

-

Sample Preparation:

-

Place a small amount of crystalline this compound into a sample holder, such as an aluminum cup or onto a microscope slide.[11]

-

-

Instrument Setup:

-

Spectral Acquisition:

-

Collect the scattered radiation, filtering out the strong Rayleigh scattering.[12]

-

Record the Raman spectrum, typically over a shift range of 100-3500 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a good quality spectrum without causing sample degradation.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³⁹K NMR spectra of this compound in solution.

Methodology for ¹H and ¹³C NMR [14][15]

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent proton signal.[15][16]

-

Transfer the solution to a standard 5 mm NMR tube.

-

A small amount of a reference standard, such as DSS or TSP, can be added for accurate chemical shift referencing.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the D₂O.

-

Shim the magnetic field to achieve high homogeneity.

-

-

Spectral Acquisition:

Methodology for ³⁹K NMR [18][19]

-

Sample Preparation:

-

Prepare a concentrated solution of this compound in D₂O to maximize the signal from the low-sensitivity ³⁹K nucleus.

-

-

Instrument Setup:

-

Tune the NMR probe to the ³⁹K frequency.

-

Due to the quadrupolar nature of the ³⁹K nucleus, the signals are typically broad.[18]

-

-

Spectral Acquisition:

-

Acquire the spectrum using a simple pulse-acquire sequence. A longer acquisition time and a larger number of scans will likely be necessary compared to ¹H NMR.

-

A reference standard, such as a 0.1 M KCl solution in D₂O, is used to define the 0 ppm chemical shift.[18]

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different techniques.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. jascoinc.com [jascoinc.com]

- 4. ijnes.org [ijnes.org]

- 5. ijnes.org [ijnes.org]

- 6. mdpi.com [mdpi.com]

- 7. edinst.com [edinst.com]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. plus.ac.at [plus.ac.at]

- 10. researchgate.net [researchgate.net]

- 11. THE PULSAR Engineering [thepulsar.be]

- 12. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. bipm.org [bipm.org]

- 15. knockhardy.org.uk [knockhardy.org.uk]

- 16. researchgate.net [researchgate.net]

- 17. NMR blog - Carbon-13 Satellites and Molecule Symmetry in Maleic Acid — Nanalysis [nanalysis.com]

- 18. (K) Potassium NMR [chem.ch.huji.ac.il]

- 19. (39)K NMR of solid potassium salts at 21 T: effect of quadrupolar and chemical shift tensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Dissociation Constant of Potassium Maleate in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and dissociation characteristics of potassium maleate. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide synthesizes available qualitative information and provides detailed experimental protocols for its determination. The dissociation constants of the parent maleic acid, which govern the behavior of the maleate ion in solution, are well-established and presented herein.

Dissociation Constant

The dissociation of this compound in water is primarily governed by the dissociation constants (pKa) of its parent acid, maleic acid (a dicarboxylic acid). Maleic acid undergoes a two-step dissociation, and its pKa values are crucial for understanding the pH-dependent behavior of this compound solutions.

Table 1: Dissociation Constants of Maleic Acid at 25°C

| Constant | pKa Value | Ka Value |

| pKa1 | 1.94 | 1.15 x 10-2 |

| pKa2 | 6.22 | 6.03 x 10-7 |

The first dissociation (pKa1) corresponds to the removal of the first proton from maleic acid to form the hydrogen maleate ion. The second dissociation (pKa2) represents the removal of the second proton from the hydrogen maleate ion to form the maleate dianion.[3]

Caption: Dissociation pathway of maleic acid and this compound in water.

Aqueous Solubility of this compound

Table 2: Qualitative Solubility of this compound in Water

| Source | Description |

| Guidechem[4] | Excellent solubility in water |

| Vulcanchem[5] | Soluble in water |

| Shaanxi Dideu Medichem Co. Ltd[6] | Practically insoluble in water |

This discrepancy highlights the need for empirical determination of the solubility of this compound for any application requiring precise concentrations.

Experimental Protocols

Given the lack of definitive solubility data, the following sections provide detailed methodologies for the experimental determination of both the solubility and the dissociation constants of this compound and its parent acid.

Determination of Aqueous Solubility

This protocol describes the isothermal equilibrium method for determining the solubility of this compound in water at various temperatures to construct a solubility curve.

Experimental Workflow for Solubility Determination

Caption: Workflow for the experimental determination of this compound solubility.

Detailed Steps:

-

Preparation of Supersaturated Solution: For each desired temperature, add an excess amount of this compound to a known volume of deionized water in a jacketed glass vessel connected to a temperature-controlled water bath.

-

Equilibration: Stir the mixture vigorously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature should be maintained within ±0.1°C.

-

Phase Separation: Stop the stirring and allow the undissolved solid to settle for at least 4-6 hours while maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled (to the experimental temperature) volumetric pipette fitted with a filter to prevent the transfer of solid particles.

-

Quantification:

-

Gravimetric Method: Accurately weigh the collected supernatant, then evaporate the water in a drying oven at a temperature below the decomposition point of this compound. Weigh the remaining dry solid. The solubility can be calculated from the mass of the residue and the initial mass or volume of the supernatant.

-

Analytical Method: Alternatively, the concentration of the maleate ion in the supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with a suitable standard curve.

-

-

Data Analysis: Express the solubility in grams of this compound per 100 mL of water. Repeat the entire procedure for each desired temperature to generate a solubility curve.

Determination of Dissociation Constant (pKa)

The pKa values of maleic acid, which dictate the behavior of this compound in solution, can be accurately determined using potentiometric titration.

Experimental Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for pKa determination of maleic acid by potentiometric titration.

Detailed Steps:

-

Solution Preparation: Prepare a solution of maleic acid with a precisely known concentration (e.g., 0.01 M) in deionized water that has been boiled and cooled to remove dissolved carbon dioxide. Also, prepare a standardized titrant solution of a strong base, such as sodium hydroxide (e.g., 0.1 M).

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values.

-

Titration Procedure:

-

Place a known volume of the maleic acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Begin stirring at a moderate, constant rate.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

-

Determine the two equivalence points (Ve1 and Ve2) from the inflection points of the curve. This can be done more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume, where the peaks correspond to the equivalence points.

-

The pKa1 is the pH at half the volume of the first equivalence point (Ve1/2).

-

The pKa2 is the pH at the midpoint between the first and second equivalence points [Ve1 + (Ve2 - Ve1)/2].

-

By following these protocols, researchers can obtain reliable data on the solubility and dissociation characteristics of this compound, which are essential for its effective application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Solubility studies of maleic acid in water and aqueous salt solution. | [Science International • 2005] | PSA • ID 26308 [psa.pastic.gov.pk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound (10237-70-4) for sale [vulcanchem.com]

- 6. echemi.com [echemi.com]

Quantum Chemical Insights into the Maleate Dianion: A Technical Guide for Researchers

An in-depth exploration of the structural, vibrational, and reactive properties of the maleate dianion, providing crucial data for researchers in drug development and materials science.

This technical guide delves into the quantum chemical characteristics of the maleate dianion, a molecule of significant interest in various chemical and biological contexts. Through a comprehensive review of theoretical and experimental studies, this document provides a detailed analysis of the dianion's geometry, vibrational frequencies, and its role in enzymatic reactions. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering fundamental data to inform molecular modeling, spectroscopic analysis, and the design of novel chemical entities.

Optimized Molecular Geometry

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been instrumental in determining the equilibrium geometry of the maleate dianion in the gas phase and in solution. These calculations provide precise information on bond lengths and angles, which are fundamental to understanding the molecule's steric and electronic properties.

The optimized geometry reveals a planar structure for the carbon backbone, a consequence of the sp² hybridization of the carbon atoms involved in the double bond. The two carboxylate groups are oriented in a cis configuration relative to the C=C double bond.

Table 1: Calculated Bond Lengths of the Maleate Dianion

| Bond | Bond Length (Å) |

|---|---|

| C=C | 1.35 |

| C-C | 1.51 |

| C-O | 1.27 |

| C-H | 1.08 |

Note: These are representative values from DFT calculations. Actual values may vary slightly depending on the level of theory and basis set used.

Table 2: Calculated Bond Angles of the Maleate Dianion

| Angle | Bond Angle (°) |

|---|---|

| C-C=C | 125 |

| O-C-C | 118 |

| O-C=O | 124 |

| H-C=C | 120 |

Note: These are representative values from DFT calculations. Actual values may vary slightly depending on the level of theory and basis set used.

Vibrational Frequencies

The vibrational modes of the maleate dianion, calculated using quantum chemical methods, provide a theoretical basis for the interpretation of experimental infrared (IR) and Raman spectra. These frequencies correspond to the various stretching, bending, and torsional motions within the molecule.

Table 3: Calculated Vibrational Frequencies of the Maleate Dianion

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C=O) | ~1650 | Symmetric Carboxylate Stretch |

| ν(C=C) | ~1600 | C=C Stretch |

| δ(C-H) | ~1400 | In-plane C-H Bend |

| ν(C-C) | ~1200 | C-C Stretch |

| γ(C-H) | ~850 | Out-of-plane C-H Bend |

Note: These are representative values and the exact frequencies and intensities can be influenced by the computational method and environmental effects such as solvation.

Enzymatic Isomerization of Maleate

The maleate dianion is a key substrate for the enzyme maleate isomerase, which catalyzes its conversion to the trans-isomer, fumarate. This enzymatic reaction is a crucial step in various metabolic pathways. Understanding the mechanism of this isomerization is vital for enzymology and drug design.

The catalytic cycle of maleate isomerase involves a nucleophilic attack by a cysteine residue in the enzyme's active site on one of the carbon atoms of the maleate double bond. This is followed by a proton transfer and rotation around the now single C-C bond, leading to the formation of the fumarate dianion, which is then released from the active site.

Experimental Protocols

X-ray Absorption Spectroscopy (XAS) of Aqueous Organic Anions

X-ray absorption spectroscopy is a powerful technique to probe the local electronic and geometric structure of atoms in a molecule. For studying aqueous organic anions like the maleate dianion, a specialized experimental setup is required to handle liquid samples in the high-vacuum environment of a synchrotron beamline.

Methodology:

-

Sample Preparation: The maleate salt (e.g., sodium maleate) is dissolved in high-purity water to the desired concentration. The pH of the solution should be adjusted and monitored to ensure the predominance of the dianionic species.

-

Liquid Cell: A specialized liquid cell with X-ray transparent windows (e.g., silicon nitride) is used to contain the aqueous sample. The cell is designed to maintain the liquid state under vacuum conditions.

-

X-ray Source: A tunable, high-brilliance synchrotron X-ray source is required to scan the energy across the absorption edge of interest (e.g., the oxygen K-edge).

-

Detection: The X-ray absorption is typically measured in fluorescence yield mode for dilute samples. A fluorescence detector is positioned to collect the emitted photons from the sample as the incident X-ray energy is scanned.

-

Data Analysis: The raw fluorescence data is normalized to the incident X-ray intensity to obtain the XAS spectrum. The pre-edge and post-edge regions are used for background subtraction and normalization.

Resonant Inelastic X-ray Scattering (RIXS) Spectroscopy of Carboxylate Solutions

Resonant Inelastic X-ray Scattering is a photon-in/photon-out spectroscopic technique that provides detailed information about the electronic excitations of a system.

Methodology:

-

Sample Environment: Similar to XAS, a liquid cell compatible with ultra-high vacuum is used to hold the carboxylate solution.

-

Incident Beam: A highly monochromatic synchrotron X-ray beam is tuned to a specific absorption resonance of an element in the maleate dianion (e.g., the oxygen K-edge).

-

Scattering Geometry: The sample is positioned at a fixed angle relative to the incident beam and the spectrometer.

-

Spectrometer: A high-resolution X-ray spectrometer is used to analyze the energy of the scattered photons. The spectrometer typically consists of a diffraction grating and a position-sensitive detector.

-

Data Acquisition: For each incident energy, a spectrum of the inelastically scattered photons is recorded. By scanning the incident energy across the absorption edge, a 2D RIXS map can be generated.

-

Data Analysis: The RIXS spectra reveal energy loss features corresponding to electronic excitations, such as charge-transfer and d-d excitations in the presence of a metal center, or valence electronic excitations within the organic anion.

Conclusion

The quantum chemical calculations and spectroscopic methodologies outlined in this guide provide a robust framework for investigating the properties of the maleate dianion. The presented data on its optimized geometry and vibrational frequencies serve as a foundational dataset for further computational and experimental studies. The description of the maleate isomerase reaction mechanism and the detailed experimental protocols for advanced X-ray spectroscopy techniques offer valuable insights and practical guidance for researchers in the fields of biochemistry, drug discovery, and materials science. This comprehensive overview aims to facilitate a deeper understanding of the maleate dianion and to accelerate research and development efforts that involve this important molecule.

Investigating the Hygroscopic Nature of Potassium Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to investigate the hygroscopic nature of potassium maleate, a critical parameter for drug development and formulation. While specific quantitative data for this compound is not extensively available in public literature, this document details the standard experimental protocols and data analysis techniques necessary to characterize its moisture sorption behavior. The guide covers Dynamic Vapor Sorption (DVS), Karl Fischer titration, and gravimetric analysis, offering detailed procedures for each. Furthermore, it presents a framework for data presentation and visualization to facilitate a thorough understanding of the material's properties.

Introduction

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a crucial physical property of active pharmaceutical ingredients (APIs) and excipients.[1] For this compound, understanding its hygroscopic nature is essential for determining appropriate storage conditions, packaging requirements, and formulation strategies to ensure product stability, efficacy, and shelf-life.[2] Excessive moisture uptake can lead to physical changes such as deliquescence, caking, and alterations in crystal structure, as well as chemical degradation.[3]

This guide outlines the key experimental procedures to quantitatively assess the hygroscopicity of this compound.

Experimental Protocols

A multi-faceted approach is recommended to thoroughly characterize the hygroscopic properties of this compound. The following sections detail the standard operating procedures for the most relevant analytical techniques.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[4] This method is invaluable for generating moisture sorption-desorption isotherms, which provide a detailed picture of how a material interacts with water vapor.[5]

Objective: To determine the moisture sorption and desorption profile of this compound and to identify critical relative humidity points for potential phase transitions.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-15 mg) is accurately weighed and placed into the DVS instrument's microbalance.[2]

-

Drying: The sample is initially dried at 0% RH at a specified temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[6] At each step, the system waits for the sample mass to equilibrate before proceeding to the next humidity level.[4]

-

Desorption Phase: Once the maximum RH is reached, the humidity is decreased in a similar stepwise fashion back to 0% RH to measure moisture loss.[7]

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage change in mass versus RH to generate the sorption and desorption isotherms.[8]

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance.[9][10] It is based on a stoichiometric reaction between iodine and water.[4] This technique is particularly useful for quantifying the absolute water content of this compound at different stages of manufacturing or stability testing.

Objective: To accurately quantify the water content of a this compound sample.

Methodology:

-

Instrument Preparation: The Karl Fischer titrator, either volumetric or coulometric, is prepared with the appropriate reagents. For organic salts like this compound, a solvent system that ensures good solubility may be required.[11]

-

Titer Determination: The titer of the Karl Fischer reagent is determined using a certified water standard.[11]

-

Sample Introduction: A precisely weighed amount of this compound is introduced into the titration vessel containing the KF solvent.[12]

-

Titration: The sample is titrated with the KF reagent until the endpoint is reached, which is typically detected electrochemically.[10]

-

Calculation: The water content of the sample is calculated based on the amount of titrant consumed and the predetermined titer.

Gravimetric Analysis (Loss on Drying)

Gravimetric analysis, specifically the loss on drying (LOD) method, is a simpler technique to determine the amount of volatile matter, which is primarily water, in a sample.[13] While less specific than Karl Fischer titration, it provides a good estimate of moisture content.

Objective: To determine the percentage of mass lost upon drying, which is attributed to moisture content.

Methodology:

-

Sample Weighing: A sample of this compound is accurately weighed in a pre-dried weighing bottle.[14]

-

Drying: The sample is placed in a drying oven at a specified temperature (e.g., 105°C) for a defined period or until a constant weight is achieved.[15]

-

Cooling: The sample is cooled to room temperature in a desiccator to prevent moisture reabsorption.

-

Final Weighing: The dried sample is weighed again.

-

Calculation: The percentage of weight loss is calculated, which represents the moisture content.[16]

Data Presentation

To facilitate the comparison and interpretation of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Dynamic Vapor Sorption (DVS) Data for this compound at 25°C

| Relative Humidity (%) | % Mass Change (Sorption) | % Mass Change (Desorption) |

| 0 | 0.00 | 0.00 |

| 10 | ||

| 20 | ||

| 30 | ||

| 40 | ||

| 50 | ||

| 60 | ||

| 70 | ||

| 80 | ||

| 90 |

Table 2: Water Content of this compound Batches by Karl Fischer Titration

| Batch Number | Water Content (%) |

| Batch A | |

| Batch B | |

| Batch C |

Table 3: Gravimetric Analysis (Loss on Drying) of this compound

| Sample ID | Initial Mass (g) | Final Mass (g) | % Mass Loss |

| Sample 1 | |||

| Sample 2 | |||

| Sample 3 |

Visualization of Logical Relationships

The relationship between relative humidity and the physical state of this compound can be visualized to understand its stability under different environmental conditions.

Conclusion

A thorough investigation of the hygroscopic nature of this compound is paramount for successful drug product development. By employing the detailed experimental protocols for Dynamic Vapor Sorption, Karl Fischer titration, and gravimetric analysis outlined in this guide, researchers can obtain the necessary data to classify its hygroscopicity, establish appropriate handling and storage procedures, and design stable formulations. The systematic presentation of data and visualization of key relationships will further aid in the comprehensive characterization of this important pharmaceutical material.

References

- 1. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 2. Application of Dynamic Vapour Sorption Technique to Study Dry Powder Inhalation Formulations [article.sapub.org]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 5. skpharmteco.com [skpharmteco.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Hygroscopic properties of sodium and potassium salts as related to saline mineral dusts and sea salt aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aqualab.com [aqualab.com]

- 9. mt.com [mt.com]

- 10. byjus.com [byjus.com]

- 11. quveon.com [quveon.com]

- 12. dl.icdst.org [dl.icdst.org]

- 13. Your Guide To Moisture Analysis | OHAUS [kr.ohaus.com]

- 14. openknowledge.fao.org [openknowledge.fao.org]

- 15. fao.org [fao.org]

- 16. Blog :: Dryfix Preservation Ltd. Yorkshire » Blog Archive » EXPLAINED: Moisture Content Analysis using the Gravimetric Process [dryfix.net]

The Influence of pH on the Stability of the Maleate Isomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effect of pH on the stability of the maleate isomer, with a focus on its isomerization to the more stable fumarate isomer. Understanding this pH-dependent transformation is critical in drug development, as maleate is a common salt form used for active pharmaceutical ingredients (APIs). Instability of the maleate salt can lead to the formation of the less soluble fumarate salt, impacting the drug product's stability, dissolution, and bioavailability.

Introduction: The Maleate-Fumarate Isomerization

Maleic acid and fumaric acid are geometric isomers (cis-trans isomers) of butenedioic acid. Maleic acid is the cis isomer, where the carboxylic acid groups are on the same side of the carbon-carbon double bond, while fumaric acid is the trans isomer, with the carboxylic acid groups on opposite sides. This structural difference leads to distinct physical and chemical properties. Fumaric acid is generally more stable than maleic acid due to reduced steric hindrance between the carboxylic acid groups.

The isomerization of maleate to fumarate can be a spontaneous process, but it is often slow under ambient conditions. However, the rate of this conversion can be significantly influenced by several factors, most notably pH, temperature, and the presence of catalysts. For pharmaceutical formulations, where maleate salts of basic drugs are common, the micro-pH of the formulation can play a decisive role in the stability of the maleate counter-ion.

The Role of pH in Maleate Stability

The pH of an aqueous environment has a profound effect on the stability of the maleate isomer by influencing its state of ionization and by catalyzing the isomerization reaction.

Ionization States of Maleic and Fumaric Acid

Maleic and fumaric acids are dicarboxylic acids and can exist in three different ionization states depending on the pH of the solution: the fully protonated (diacid), monoanionic, and dianionic forms. The distribution of these species is governed by their pKa values.

| Acid | pKa1 | pKa2 |

| Maleic Acid | 1.92 | 6.23 |

| Fumaric Acid | 3.02 | 4.38 |

Table 1: pKa values of Maleic and Fumaric Acid at 25°C.

The lower first pKa of maleic acid compared to fumaric acid is attributed to intramolecular hydrogen bonding that stabilizes the monoanion. However, the second proton of maleic acid is more difficult to remove due to the electrostatic repulsion from the nearby carboxylate group.

The speciation of maleic and fumaric acid across a pH range is a key factor in understanding the isomerization kinetics. The following Graphviz diagram illustrates the distribution of the different ionic species of maleic acid as a function of pH.

pH-Dependent Isomerization Kinetics

The rate of isomerization of maleate to fumarate is highly dependent on the pH of the solution. Both acid-catalyzed and base-catalyzed mechanisms can occur, as well as uncatalyzed isomerization which is also influenced by pH.

In the absence of external catalysts, the isomerization of maleic acid can still occur, particularly at elevated temperatures. Studies have shown that a lower pH favors the conversion of maleic acid to fumaric acid in uncatalyzed reactions.[1] The table below presents the rate constants for the non-catalytic isomerization of maleic acid at high temperatures.

| Temperature (°C) | k₁ (h⁻¹) (Maleic to Fumaric) | k₋₁ (h⁻¹) (Fumaric to Maleic) |

| 190 | 2.50 | 0.06 |

| 200 | 3.55 | 0.10 |

| 210 | 5.18 | 0.16 |

| 220 | 8.71 | 0.32 |

Table 2: Reaction rate constants for the non-catalytic isomerization of maleic acid at different temperatures.[2]

It is important to note that these high temperatures are not representative of typical pharmaceutical storage conditions but illustrate the inherent tendency for isomerization.

Under acidic conditions, the isomerization of maleate is significantly accelerated. The proposed mechanism involves the protonation of one of the carbonyl oxygens or the double bond of maleic acid, which facilitates rotation around the central carbon-carbon single bond.

The following diagram illustrates a plausible pathway for acid-catalyzed isomerization.

References

The Crystal Structure of Potassium Hydrogen Maleate: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract: Potassium hydrogen maleate (KHM) is a notable acid salt renowned for its exceptionally short and strong intramolecular hydrogen bond. This technical guide provides a comprehensive analysis of its crystal structure, determined by X-ray and neutron diffraction studies. We present detailed crystallographic data, including unit cell parameters, space group, and key intramolecular dimensions. The guide outlines the experimental protocols for crystal synthesis and structural analysis and employs visualizations to illustrate the crystal packing and molecular geometry. The defining feature of KHM is a symmetrically centered hydrogen bond within the planar hydrogen maleate anion, a characteristic that has made it a model system for studying low-barrier hydrogen bonds.

Introduction

Potassium hydrogen maleate, an acid salt of maleic acid, has been the subject of extensive crystallographic research primarily due to the nature of the hydrogen bond within the hydrogen maleate anion (⁻OOC-CH=CH-COOH). Unlike many carboxylic acids, the cis configuration of the maleate anion forces the two carboxyl groups into close proximity, facilitating the formation of a very short and strong intramolecular hydrogen bond. Early infrared studies suggested this bond was stronger than that in maleic acid itself and likely symmetrical. Subsequent definitive studies using X-ray and neutron diffraction have confirmed this, establishing the KHM crystal as a classic example of a resonance-assisted hydrogen bond (RAHB). Understanding this structure is crucial for fields ranging from crystal engineering to theoretical chemistry and provides a fundamental model for proton transfer dynamics relevant in various chemical and biological systems.

Crystal Structure and Data

The crystal structure of potassium hydrogen maleate was famously determined by S.F. Darlow and W. Cochran. The structure consists of alternating layers of potassium (K⁺) cations and planar hydrogen maleate anions. Each potassium cation is coordinated to eight oxygen atoms from the surrounding anions, creating a stable three-dimensional lattice.[1]

Crystallographic Data

The crystal system is orthorhombic, belonging to the space group Pbcm.[1] This space group imposes a mirror plane of symmetry on the hydrogen maleate anion. Detailed crystallographic data are summarized in Table 1.

| Table 1: Crystal Data and Structure Refinement for Potassium Hydrogen Maleate | |

| Parameter | Value |

| Empirical Formula | K⁺[C₄H₃O₄]⁻ |

| Crystal System | Orthorhombic |

| Space Group | Pbcm |

| Unit Cell Dimensions | |

| a | 4.578 (± 0.002) Å[1] |

| b | 7.791 (± 0.004) Å[1] |

| c | 15.953 (± 0.005) Å[1] |

| Volume (V) | 569.4 ų |

| Molecules per Unit Cell (Z) | 4[1] |

| Calculated Density | 1.82 g/cm³ |

Molecular Geometry and the Intramolecular Hydrogen Bond

The most significant feature of the potassium hydrogen maleate crystal is the geometry of the hydrogen maleate anion. The anion is planar, a conformation locked in place by a strong, intramolecular hydrogen bond.[1] Neutron diffraction studies have confirmed that this hydrogen bond is symmetrical, with the hydrogen atom located at the center of the O···O axis. This results in an exceptionally short O···O distance. Key intramolecular bond lengths and angles are detailed in Table 2.

| Table 2: Selected Intramolecular Bond Lengths and Angles for the Hydrogen Maleate Anion | |

| Bond / Angle | Value (Å or °) |

| Hydrogen Bond | |

| O···O distance | 2.437 (± 0.004) Å[1] |

| Carboxylate Group | |

| C1 - O1 | 1.259 Å |

| C1 - O2 | 1.259 Å |

| C4 - O3 | 1.259 Å |

| C4 - O4 | 1.259 Å |

| Carbon Backbone | |

| C1 - C2 | 1.493 Å |

| C2 = C3 | 1.341 Å |

| C3 - C4 | 1.493 Å |

| Angles | |

| O1 - C1 - O2 | 124.2° |

| O1 - C1 - C2 | 117.9° |

| C1 - C2 = C3 | 129.7° |

| Note: Specific bond lengths and angles for the carbon-oxygen and carbon-carbon framework are based on the refined structure from the foundational study by Darlow and Cochran. |

Experimental Methodologies

The determination of the crystal structure of potassium hydrogen maleate relies on the synthesis of high-quality single crystals followed by diffraction-based analysis.

Synthesis and Crystal Growth

A generalized protocol for the synthesis of potassium hydrogen maleate single crystals is outlined below. This method is based on standard procedures for growing acid salts from aqueous solutions.

Protocol:

-

Preparation: Equimolar amounts of maleic acid and a potassium base (e.g., potassium hydroxide or potassium carbonate) are dissolved separately in deionized water.

-

Reaction: The potassium base solution is added slowly to the maleic acid solution with constant stirring to control the exothermic reaction.

-

Crystallization: The resulting solution of potassium hydrogen maleate is filtered to remove any impurities and then allowed to stand undisturbed. Single crystals suitable for diffraction are grown via slow evaporation of the solvent at a constant temperature over several days to weeks.

-

Harvesting: The formed colorless crystals are carefully removed from the mother liquor and dried.

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique used to determine the unit cell, space group, and positions of non-hydrogen atoms.

Protocol:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a diffractometer and cooled to reduce thermal vibrations (e.g., to 100 K).

-

It is irradiated with a monochromatic X-ray beam.

-

As the crystal is rotated, the diffracted X-rays are recorded by a detector. For the original KHM structure, 800 independent reflections were recorded.

-

The collected data are processed to yield a set of structure factors.

-

The phase problem is solved to generate an initial electron density map.

-

The atomic positions and thermal parameters are refined using least-squares methods to best fit the experimental data.

Neutron Diffraction: Due to the weak scattering of X-rays by hydrogen atoms, neutron diffraction is essential for accurately locating the proton within the hydrogen bond. Neutrons scatter from atomic nuclei, providing precise positions for light atoms like hydrogen. This technique was crucial in confirming the symmetric nature of the hydrogen bond in KHM.[2] The experimental setup is analogous to SCXRD but uses a neutron source (from a nuclear reactor or spallation source) instead of an X-ray source.

Structural Features and Implications

Crystal Packing

The crystal structure is characterized by a layered arrangement, which can be visualized as sheets of hydrogen maleate anions separated by layers of potassium cations. This packing is primarily governed by the strong ionic interactions between the negatively charged carboxylate groups and the K⁺ ions.

The Hydrogen Maleate Anion and its Symmetrical Bond

The defining feature is the planar seven-membered ring-like structure formed by the maleate backbone and the intramolecular hydrogen bond. The O···H···O bond is linear and the hydrogen is centrally located, which is consistent with a single-well potential energy surface for the proton.

Conclusion

The crystal structure of potassium hydrogen maleate is a cornerstone in the study of chemical bonding. It provides definitive, high-precision data on a system containing one of the shortest and strongest known intramolecular hydrogen bonds. The orthorhombic structure, with its alternating layers of cations and planar anions, is stabilized by extensive ionic interactions. The symmetrical, centered nature of the O···H···O bond within the hydrogen maleate anion, confirmed by neutron diffraction, makes KHM an invaluable model system for researchers in crystallography, spectroscopy, and computational chemistry who seek to understand the fundamental principles of proton localization and transfer.

References

Methodological & Application

Application Notes and Protocols for Potassium Maleate as a Buffer in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium maleate buffer is a versatile and effective buffer system for a range of biochemical assays, particularly those requiring a stable pH in the slightly acidic to neutral range of 5.2 to 6.8. Derived from maleic acid, a dicarboxylic acid, this buffer offers distinct advantages in specific applications, most notably in enzyme kinetics and inhibition studies. Its utility stems from its pKa values and its structural similarity to certain enzyme substrates or products, which can be leveraged for mechanistic studies.

This document provides detailed application notes and protocols for the use of this compound buffer in biochemical assays, with a specific focus on its application in the study of succinate dehydrogenase, where it can also function as a competitive inhibitor.

Properties of this compound Buffer

This compound buffer is prepared from maleic acid, with its pH adjusted using potassium hydroxide. The buffering capacity of maleate is governed by its two pKa values.

| Property | Value | Reference |

| pKa1 | ~1.97 | [General knowledge] |

| pKa2 | ~6.24 | [General knowledge] |

| Effective Buffering Range | pH 5.2 - 6.8 | [General knowledge] |

Advantages and Considerations for Use

Advantages:

-

Inhibition of Specific Enzymes: Maleate is a known inhibitor of transaminases and can act as a competitive inhibitor for enzymes like succinate dehydrogenase due to its structural similarity to fumarate. This property is highly valuable for studying enzyme mechanisms and for screening potential drug candidates that target these enzymes.

-

Minimal Metal Ion Chelation: Compared to phosphate buffers, maleate has a lower tendency to chelate divalent metal ions, which can be advantageous in assays for metalloenzymes where the concentration of free metal ions is critical.

-

Good Solubility: this compound is readily soluble in water, facilitating easy buffer preparation.

Considerations:

-

Potential for Enzyme Inhibition: The inhibitory nature of maleate means it is not a suitable "inert" buffer for all enzyme systems. Its effect on the specific enzyme of interest should always be evaluated.

-

Temperature Dependence: The pKa of maleate, like most buffers, is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which the assay will be performed.

Application: Succinate Dehydrogenase Activity Assay

Succinate dehydrogenase (SDH), or Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Maleate, as a cis-isomer of fumarate (the trans-isomer), can act as a competitive inhibitor of SDH, making this compound buffer an interesting choice for studying the kinetics of this enzyme.

Experimental Workflow for SDH Activity Assay

Workflow for Succinate Dehydrogenase Assay

Protocol 1: Preparation of 0.2 M this compound Buffer (pH 7.0)

Materials:

-

Maleic acid (MW: 116.07 g/mol )

-

Potassium hydroxide (KOH)

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

Procedure:

-

Weigh 23.22 g of maleic acid and dissolve it in approximately 800 mL of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

While stirring, slowly add a concentrated solution of potassium hydroxide (e.g., 10 M KOH) dropwise to the maleic acid solution.

-

Monitor the pH of the solution continuously using a calibrated pH meter.

-

Continue adding KOH until the pH of the solution reaches 7.0.

-

Once the desired pH is achieved, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Store the buffer at 4°C.

Protocol 2: Spectrophotometric Assay of Succinate Dehydrogenase Activity

This protocol is adapted from standard methods for measuring SDH activity using an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

0.2 M this compound Buffer, pH 7.0 (prepared as in Protocol 1)

-

Mitochondrial preparation (as the source of SDH)

-

1 M Sodium succinate solution

-

1 mM DCPIP solution

-

10 mM Phenazine methosulfate (PMS) solution (prepare fresh and protect from light)

-

Spectrophotometer

-

Cuvettes

Assay Mixture (Final Volume: 1 mL):

| Reagent | Volume | Final Concentration |

| 0.2 M this compound Buffer, pH 7.0 | 400 µL | 80 mM |

| 1 M Sodium Succinate | 20 µL | 20 mM |

| 1 mM DCPIP | 100 µL | 0.1 mM |

| Mitochondrial Preparation | X µL (e.g., 20-100 µg protein) | Variable |

| Deionized Water | to 990 µL | - |

| 10 mM PMS | 10 µL | 0.1 mM |

Procedure:

-

Set the spectrophotometer to a wavelength of 600 nm and equilibrate it to the desired assay temperature (e.g., 30°C).

-

In a cuvette, combine the this compound buffer, sodium succinate, DCPIP, mitochondrial preparation, and deionized water.

-

Mix gently by inversion and incubate the cuvette in the spectrophotometer for 5 minutes to allow for temperature equilibration and to record any background rate of DCPIP reduction in the absence of the electron mediator.

-

To initiate the reaction, add 10 µL of the PMS solution to the cuvette.

-

Immediately mix by inversion and start recording the decrease in absorbance at 600 nm for 5-10 minutes.

-

The rate of the reaction is the linear portion of the absorbance change over time (ΔA/min).

Calculation of Enzyme Activity:

The activity of succinate dehydrogenase can be calculated using the Beer-Lambert law:

Activity (µmol/min/mg) = (ΔA600/min) / (ε * l * [Protein])

Where:

-

ΔA600/min = The rate of absorbance change per minute

-

ε = Molar extinction coefficient of DCPIP at 600 nm (21 mM-1cm-1)

-

l = Path length of the cuvette (typically 1 cm)

-

[Protein] = Protein concentration of the mitochondrial preparation in mg/mL

Data Presentation: Comparison of Buffering Systems

The choice of buffer can significantly impact enzyme kinetics. The following table illustrates a hypothetical comparison of kinetic parameters for succinate dehydrogenase in this compound versus a more conventional potassium phosphate buffer.

| Buffer System (80 mM, pH 7.0) | Apparent Km for Succinate (mM) | Apparent Vmax (µmol/min/mg) |

| Potassium Phosphate | 0.5 | 1.2 |

| This compound | 1.5 | 1.1 |

The expected increase in the apparent Km in the presence of this compound is consistent with its role as a competitive inhibitor.

Signaling Pathway and Inhibition

The following diagram illustrates the point of action of succinate dehydrogenase in the citric acid cycle and electron transport chain, and the inhibitory effect of maleate.

Inhibition of SDH by Maleate

Conclusion

This compound buffer offers a valuable tool for researchers in biochemistry and drug development. While its inhibitory properties require careful consideration, they can be strategically employed to investigate the mechanisms of enzymes such as succinate dehydrogenase. The protocols and data presented here provide a framework for the effective application of this compound buffer in biochemical assays. As with any assay, optimization of buffer concentration, pH, and other reaction conditions for the specific biological system under investigation is recommended.

Application Notes and Protocols for the Use of Potassium Maleate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium maleate, the dipotassium salt of maleic acid, is a chemical compound with applications in various organic synthesis reactions. Its structure, featuring a cis-double bond and two carboxylate groups, provides reactive sites for several transformations. This document details the application of this compound in key organic synthesis reactions, providing theoretical background, experimental protocols, and relevant data. It is important to note that while the principles of these reactions are well-established, detailed experimental protocols specifically utilizing this compound are not always available in the scientific literature. Therefore, some of the presented protocols are based on established methodologies for similar compounds and should be considered as representative examples.

Kolbe Electrolysis for Acetylene Synthesis

Application Note:

The Kolbe electrolysis of an aqueous solution of this compound is a classic method for the synthesis of acetylene (ethyne).[1][2][3][4] This reaction proceeds via the electrochemical decarboxylation of the maleate dianion at the anode to form a diradical species, which subsequently eliminates to form acetylene and carbon dioxide. At the cathode, water is reduced to hydrogen gas and hydroxide ions.[5] This method offers a direct route to acetylene from a readily available starting material.

Experimental Protocol (Representative):